molecular formula C22H34N4O6S B2911356 N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 872724-29-3

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No. B2911356
M. Wt: 482.6
InChI Key: DHTFVHYTPGBNKO-UHFFFAOYSA-N
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Description


N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic organic compound with a complex structure. Let’s explore its properties and applications.



Synthesis Analysis


The synthesis of this compound involves several steps. Starting from N,N-diethyl-1,4-phenylenediamine (CAS: 93-05-0), the process includes nitrosation , reduction , and neutralization . Here’s a brief overview of the synthesis:




  • Nitrosation :



    • N,N-diethyl-1,4-phenylenediamine reacts with nitrous acid (HNO₂) to form the corresponding diazonium salt.

    • The reaction occurs in a cold environment (around 0°C) to prevent unwanted side reactions.

    • The diazonium salt is then isolated.




  • Reduction and Neutralization :



    • The diazonium salt undergoes reduction using iron powder (Fe) in the presence of hydrochloric acid (HCl).

    • The resulting product is N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide.





Molecular Structure Analysis


The molecular formula of this compound is C₁₉H₂₈N₄O₆S . It consists of a phenylsulfonyl group , an oxalamide group , and a morpholinopropyl group . The 3-oxazinan-2-yl moiety adds complexity to the structure.



Chemical Reactions Analysis


While specific reactions involving this compound are not widely documented, it may participate in amine-based reactions , oxidation , and reduction processes. Further experimental studies are necessary to explore its reactivity.



Physical And Chemical Properties Analysis



  • Melting Point : Approximately 19-21°C (lit.)

  • Boiling Point : 115-116°C at 5 mm Hg (lit.)

  • Density : 0.988 g/mL at 25°C (lit.)

  • Refractive Index : n₂₀/D 1.571 (lit.)

  • Color : Clear yellow-brown to dark brown

  • Solubility : Insoluble in water; miscible with alcohols and ethers

  • Stability : Air and light sensitive; incompatible with strong oxidizing agents and acids


Safety And Hazards



  • Hazard Classification : Toxic (T)

  • Safety Precautions : Handle with care; avoid contact with skin, eyes, and inhalation; wear appropriate protective gear

  • Transportation Hazard Code : UN 2922 8/PG 2

  • Stability : Store in a dark place, sealed, and at 2-8°C


Future Directions


Research avenues for this compound include:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Structural Elucidation : Further characterize its stereochemistry and conformation.


properties

IUPAC Name

N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O6S/c1-17-5-6-18(2)19(15-17)33(29,30)26-9-4-12-32-20(26)16-24-22(28)21(27)23-7-3-8-25-10-13-31-14-11-25/h5-6,15,20H,3-4,7-14,16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTFVHYTPGBNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

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